(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridin-2-yloxy group, and the attachment of the (2-Chloro-6-fluorophenyl) group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could be a candidate for drug development or as a tool in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may have potential as a therapeutic agent, depending on its biological activity and mechanism of action.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone might include other piperidine derivatives, fluorinated aromatic compounds, and molecules with pyridine moieties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-4-3-5-14(19)16(13)17(22)21-10-7-12(8-11-21)23-15-6-1-2-9-20-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDKJLZFANTYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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